![molecular formula C15H12F3N3O2 B12441300 (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is a complex organic compound that features a trifluoromethyl group and a quinazoline ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethyl iodide, aromatic halides, and various catalysts such as copper. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: Compounds with similar structural features and potential anticancer properties.
Uniqueness
(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine is unique due to its specific combination of a quinazoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12F3N3O2 |
|---|---|
Peso molecular |
323.27 g/mol |
Nombre IUPAC |
2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-10-6-5-8-3-1-2-4-9(8)12(10)20-14(21-13)19-7-11(22)23/h1-4H,5-7H2,(H,22,23)(H,19,20,21) |
Clave InChI |
ZWAFVBWOCMZHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
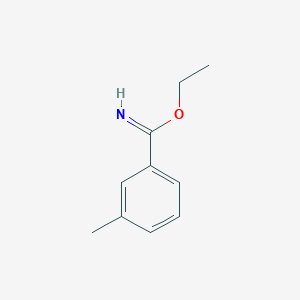

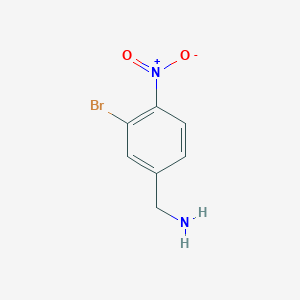
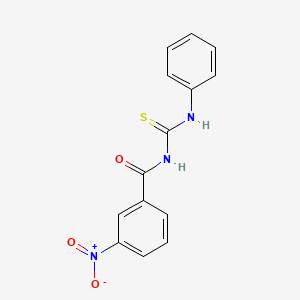
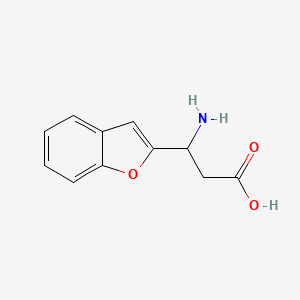
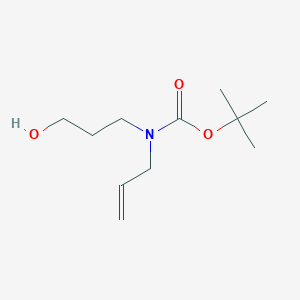




![Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
![4-[[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12441296.png)
